molecular formula C8H15N3 B13071831 3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine

3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13071831
M. Wt: 153.22 g/mol
InChI Key: VHTMQKFEWYNTEL-UHFFFAOYSA-N
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Description

3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a butan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by alkylation and amination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(butan-2-yl)-4-methyl-1H-pyrazole: Lacks the amine group, which may affect its reactivity and applications.

    4-methyl-1H-pyrazol-5-amine: Lacks the butan-2-yl group, which may influence its physical and chemical properties.

    3-(butan-2-yl)-1H-pyrazol-5-amine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-butan-2-yl-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-4-5(2)7-6(3)8(9)11-10-7/h5H,4H2,1-3H3,(H3,9,10,11)

InChI Key

VHTMQKFEWYNTEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=NN1)N)C

Origin of Product

United States

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